Neoandrographolide

概要

説明

準備方法

合成ルートと反応条件: ネオアンドログラフォリドは、さまざまなクロマトグラフィー技術を使用して、Andrographis paniculata の葉と茎から抽出できます . 抽出プロセスには通常、メタノール、エタノール、アセトン、ピリジンなどの溶媒が含まれます . 次に、化合物は、高速液体クロマトグラフィー(HPLC)または高速分離液体クロマトグラフィー(RRLC)を使用して精製されます .

工業生産方法: ネオアンドログラフォリドの工業生産には、Andrographis paniculata 植物からの大規模抽出が含まれます。葉と茎を収穫し、乾燥させてから溶媒抽出を行います。 粗抽出物はさらにクロマトグラフィー法を使用して精製され、ネオアンドログラフォリドが単離されます .

化学反応の分析

反応の種類: ネオアンドログラフォリドは、酸化、還元、置換などのさまざまな化学反応を受けます . これらの反応は、化合物を修飾して生物活性と治療の可能性を高めるために不可欠です。

一般的な試薬と条件: ネオアンドログラフォリドを含む反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます . 反応は通常、制御された条件下で行われ、所望の生成物の形成が保証されます。

形成される主な生成物: ネオアンドログラフォリドの反応から形成される主な生成物には、生物活性が向上したさまざまな誘導体が含まれます。 これらの誘導体は、さまざまな医学的状態の治療における有効性について頻繁にテストされています .

科学研究アプリケーション

ネオアンドログラフォリドは、幅広い科学研究アプリケーションを持っています。 化学では、さまざまな生物活性化合物を合成するための出発物質として使用されます . 生物学と医学では、ネオアンドログラフォリドは、抗炎症剤、抗酸化剤、抗がん剤としての可能性を示しています . また、特にSARS-CoV-2に対する抗ウイルス特性についても研究されています . 業界では、ネオアンドログラフォリドは、さまざまな感染症と炎症状態の治療のための医薬品製品の製剤に使用されています .

科学的研究の応用

Neoandrographolide, a diterpene lactone isolated from Andrographis paniculata, has demonstrated a range of biological activities, particularly in the context of anti-inflammatory and anticancer research .

Anti-inflammatory Applications

- In vivo studies Oral administration of this compound at 100-150 mg/kg significantly reduced vascular permeability caused by acetic acid in mice and suppressed ear edema induced by dimethyl benzene in mice .

- In vitro studies this compound inhibits the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-alpha) in lipopolysaccharide (LPS)-induced macrophages . It also suppresses phorbol-12-myristate-13-acetate (PMA)-stimulated respiratory bursts in a dose-dependent manner .

- Mechanism of action this compound's anti-inflammatory effects are related to its ability to suppress NO production in activated macrophages . In vitro, andrographolide inhibited NO production by 61.3±2.7%, 75.5±1.0%, and 83.3±1.6% for 2, 4, and 8 h pre-incubation, respectively. This compound showed a similar pattern of inhibition, but the effect was weaker than that of andrographolide .

Anticancer Applications

- Rab5 Inhibition this compound has been identified as a novel inhibitor of Rab5, a small GTPase that plays a crucial role in oncogenic signal transduction . It can occupy the surface groove of Rab5, competing with GDP/GTP for binding .

- Anti-invasion activities Andrographis paniculata elicits anti-invasion activities by suppressing TM4SF3 gene expression and by anoikis-sensitization in esophageal cancer cells .

Other Applications

作用機序

ネオアンドログラフォリドは、複数の分子標的と経路を通じてその効果を発揮します。 NF-κBシグナル伝達経路を抑制することにより、TNF-α、IL-1β、IL-6などの炎症性サイトカインの産生を阻害します . また、JAK/STAT経路を調節し、炎症を軽減し、免疫応答を強化します . さらに、ネオアンドログラフォリドは、ウイルスの侵入と遺伝子複製を妨げることによって、特定のウイルスの複製を阻害することが示されています .

類似の化合物との比較

ネオアンドログラフォリドは、アンドログラフォリド、デオキシアンドログラフォリド、14-デオキシ-11,12-ジデヒドロアンドログラフォリドなど、Andrographis paniculata に見られる他のジテルペンラクトンと比較されることがよくあります . これらの化合物はすべて、類似の抗炎症作用と抗酸化作用を共有していますが、ネオアンドログラフォリドは、リポ多糖誘発性NO産生とエンドセリン放出を阻害する能力においてユニークです . これにより、酸化ストレスと炎症に関連する状態の治療に特に効果的です。

類似化合物のリスト:- アンドログラフォリド

- デオキシアンドログラフォリド

- 14-デオキシ-11,12-ジデヒドロアンドログラフォリド

- 14-デオキシアンドログラフォリド

ネオアンドログラフォリドは、そのユニークな分子構造と特定の生物活性のために際立っており、研究と治療の両方の用途において貴重な化合物となっています。

類似化合物との比較

Neoandrographolide is often compared with other diterpenoid lactones found in Andrographis paniculata, such as andrographolide, deoxyandrographolide, and 14-deoxy-11,12-didehydroandrographolide . While all these compounds share similar anti-inflammatory and antioxidant properties, this compound is unique in its ability to inhibit lipopolysaccharide-induced NO production and endothelin release . This makes it particularly effective in treating conditions associated with oxidative stress and inflammation.

List of Similar Compounds:- Andrographolide

- Deoxyandrographolide

- 14-deoxy-11,12-didehydroandrographolide

- 14-deoxyandrographolide

This compound stands out due to its unique molecular structure and specific biological activities, making it a valuable compound in both research and therapeutic applications.

生物活性

Neoandrographolide (NAP) is a bioactive compound derived from the plant Andrographis paniculata, known for its diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and hypolipidemic properties, supported by relevant research findings and case studies.

1. Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects, particularly through the inhibition of pro-inflammatory cytokines. Research has shown that NAP can suppress tumor necrosis factor-alpha (TNF-α) release in human monocyte cell lines (THP-1) when induced by lipopolysaccharides (LPS). In a study, isolated this compound demonstrated an IC50 value of 22.59 μg/ml for cytotoxicity and effectively inhibited TNF-α release compared to crude extracts from A. macrobotrys .

Table 1: Anti-inflammatory Effects of this compound

| Study | Model | Treatment | Result |

|---|---|---|---|

| Bhat et al. (2021) | THP-1 cells | NAP (isolated) | Significant TNF-α inhibition |

| Bhat et al. (2021) | Mice | Oral NAP (150 mg/kg) | Reduced ear edema induced by dimethyl benzene |

2. Anticancer Activity

Recent studies have identified this compound as a potential inhibitor of Rab5, a small GTPase involved in oncogenic signaling pathways. High-throughput virtual screening revealed that NAP binds to the GTPase groove of Rab5, inhibiting its activation and subsequently blocking EGFR degradation and ERK signaling-mediated cell proliferation . This mechanism positions this compound as a promising candidate for cancer therapy.

Table 2: Anticancer Mechanism of this compound

| Mechanism | Effect |

|---|---|

| Rab5 Inhibition | Blocks EGFR degradation |

| ERK Signaling | Reduces cell proliferation |

3. Hypolipidemic Effects

This compound has also been studied for its hypolipidemic properties. In animal models, both NAP and andrographolide were shown to reduce levels of triglycerides and low-density lipoprotein cholesterol in hyperlipidemic mice and rats. A significant decrease in plasma total cholesterol levels was observed with dosages of 100 mg/kg . This suggests that NAP may offer cardiovascular protection through lipid regulation.

Table 3: Hypolipidemic Effects of this compound

| Study | Model | Dosage | Result |

|---|---|---|---|

| Chen et al. (2012) | Hyperlipidemic mice/rats | 100 mg/kg | Decreased triglycerides and LDL cholesterol |

4. Additional Biological Activities

In addition to the aforementioned effects, this compound has demonstrated antioxidant properties and the ability to inhibit nitric oxide production in activated macrophages. The compound was found to inhibit nitric oxide synthase activity significantly, contributing to its anti-inflammatory profile .

Case Studies

Several studies have focused on the extraction and characterization of this compound from various Andrographis species. For instance, one study isolated NAP from A. macrobotrys using methanolic extracts and confirmed its structure through FTIR and NMR analysis . Such studies are crucial for understanding the pharmacological potential of this compound and its applications in medicine.

特性

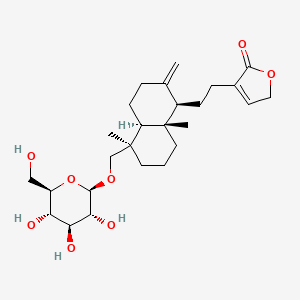

IUPAC Name |

4-[2-[(1R,4aS,5R,8aS)-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O8/c1-15-5-8-19-25(2,14-33-24-22(30)21(29)20(28)18(13-27)34-24)10-4-11-26(19,3)17(15)7-6-16-9-12-32-23(16)31/h9,17-22,24,27-30H,1,4-8,10-14H2,2-3H3/t17-,18-,19-,20-,21+,22-,24-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCYRQKJYWQXHG-RDNQFMDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CCC3=CCOC3=O)C)COC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@@]2([C@@H]1CCC(=C)[C@H]2CCC3=CCOC3=O)C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80904895 | |

| Record name | Neoandrographolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27215-14-1 | |

| Record name | Neoandrographolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27215-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neoandrographolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027215141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neoandrographolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEOANDROGRAPHOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBY0Z806J2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。